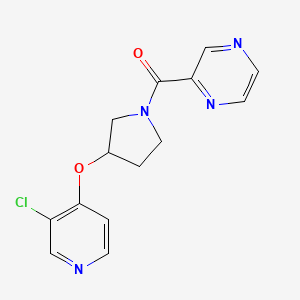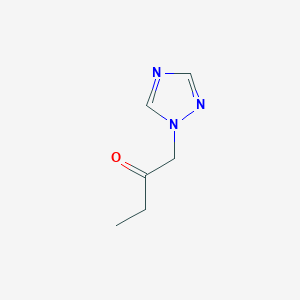![molecular formula C18H20N2O B2626007 [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol CAS No. 637324-37-9](/img/structure/B2626007.png)
[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. The structure of benzimidazoles is similar to some types of vitamins, including vitamin B12 .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid .
Molecular Structure Analysis
The molecular structure of a benzimidazole consists of a fused ring structure, which includes a benzene ring and an imidazole ring .
Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the benzimidazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, benzimidazoles are stable compounds that are resistant to oxidation and reduction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Novel Ring Systems : (1-Amino-1H-benzimidazol-2-yl)methanol, a related compound, was used to synthesize benzimidazo[1,2-c][1,2,3]thiadiazoles, contributing to the development of novel ring systems. This process involved reactions with nucleophiles, leading to various products and was characterized by single-crystal X-ray analysis (Tumkevičius et al., 2003).
Preparation Methods and Crystal Structure Analysis : Studies on bis-(1H-benzimidazol-2-yl)-methanone, another analogous compound, detailed its new preparation methods, crystal structure, vibrational spectroscopy, and DFT calculations. This highlighted the compound's conformational dynamics and energy barriers, providing insights into its structural behavior (Miranda et al., 2009).
Metal Complex Synthesis and Characterization : Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol and 1H-benzimidazol-2-yl(diphenyl)methanol, were synthesized and used to form metal complexes. These complexes were characterized by various spectroscopic methods, and their antioxidant and enzymatic inhibition properties were investigated (Taj et al., 2020).
Catalysis and Chemical Reactions
Catalytic Applications in Organic Synthesis : Research on simple RuCl3-catalyzed N-methylation of amines using methanol highlighted the use of benzimidazole derivatives as catalysts in organic synthesis. This study also explored tandem reactions for selective and green syntheses of 1-methylbenzimidazole, demonstrating the synthetic value of benzimidazole-based reactions (Sarki et al., 2021).
Green Chemistry Approaches : The use of supercritical methanol as a solvent and carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles was investigated. This approach emphasized environmentally friendly methods in synthesizing benzimidazoles and N-methylbenzimidazoles (Sun et al., 2015).
Material Science and Molecular Design
Synthesis and Characterization of Oligobenzimidazoles : Research on oligobenzimidazoles focused on their electrochemical, electrical, optical, thermal, and rectification properties. These properties were analyzed using various spectroscopic techniques, highlighting the potential applications of benzimidazole derivatives in material science (Anand & Muthusamy, 2018).
Structural and Spectroscopic Studies : Studies on benzimidazole derivatives, such as 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole, revealed detailed structural and spectroscopic insights. These findings included hydrogen bonding, pi-pi interactions, and the compound's energetic behaviors in different solvents (Saral et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-8-13(2)15(14(3)9-12)10-20-17-7-5-4-6-16(17)19-18(20)11-21/h4-9,21H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOUODXFNQRSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)


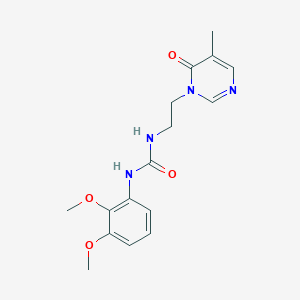
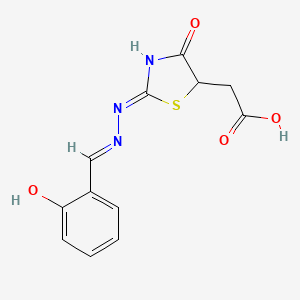
![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)
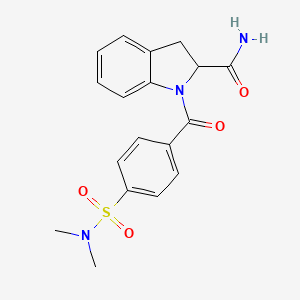
![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)
